molecular formula C10H13BrN2O2 B056480 tert-Butyl (2-bromopyridin-3-yl)carbamate CAS No. 116026-98-3

tert-Butyl (2-bromopyridin-3-yl)carbamate

Cat. No. B056480
M. Wt: 273.13 g/mol
InChI Key: QYWNZOFKKFIZAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl (2-bromopyridin-3-yl)carbamate and related compounds typically involves multi-step synthetic routes. For instance, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was synthesized and characterized using NMR, MS, and FT-IR techniques, demonstrating the compound's molecular structure through X-ray diffraction and DFT studies (Hou et al., 2023). Similar compounds, like (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, were synthesized from L-Serine, showcasing the versatility in the synthetic approaches for carbamate derivatives (Tang et al., 2014).

Molecular Structure Analysis

The molecular structure of related carbamates has been elucidated using various spectroscopic techniques and theoretical methods. The study on tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate provided insights into its molecular structure through X-ray diffraction and DFT optimization, highlighting the compound's optimized structure and molecular electrostatic potential (Hou et al., 2023).

Chemical Reactions and Properties

Carbamate compounds, including tert-butyl (2-bromopyridin-3-yl)carbamate, undergo various chemical reactions owing to their active functional groups. The transformation of amino protecting groups via tert-butyldimethylsilyl carbamates showcases the chemoselective potential of carbamates in organic synthesis (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of carbamate compounds are crucial for their application in synthesis. Studies often involve characterizing these compounds using spectroscopic techniques to understand their stability, solubility, and crystalline structure. For example, the crystallographic studies on related carbamate compounds provide insights into their non-planar conformations and intermolecular hydrogen bonding, which influence their physical properties (Kant et al., 2015).

Scientific Research Applications

  • Crystallographic Studies :

    • Tert-Butyl carbamates have been studied in the context of crystal structures, revealing interactions like hydrogen and halogen bonds, essential for understanding molecular assembly and design (Baillargeon et al., 2017)(Baillargeon et al., 2017).
    • Another study focused on two carbamate derivatives, demonstrating the interplay of strong and weak hydrogen bonds in crystal packing, which is crucial for material sciences and drug design (Das et al., 2016)(Das et al., 2016).
  • Organic Synthesis Applications :

    • Tert-Butyl carbamates have been utilized in the preparation and Diels-Alder reaction of furans, showcasing their role in synthesizing complex organic compounds (Padwa et al., 2003)(Padwa et al., 2003).
    • They have also been used in synthesizing intermediates of natural products with cytotoxic activity against human carcinoma cell lines, highlighting their importance in medicinal chemistry (Tang et al., 2014)(Tang et al., 2014).
  • Pharmaceutical Development :

    • Research has been conducted on the synthesis of tert-Butyl carbamates for developing HIV protease inhibitors, an area critical for addressing HIV/AIDS (Xu et al., 2002)(Xu et al., 2002).
    • These compounds have also been explored for creating novel protease inhibitors, demonstrating their potential in developing new therapeutic agents (Ghosh et al., 2017)(Ghosh et al., 2017).

properties

IUPAC Name

tert-butyl N-(2-bromopyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-7-5-4-6-12-8(7)11/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWNZOFKKFIZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557014
Record name tert-Butyl (2-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-bromopyridin-3-yl)carbamate

CAS RN

116026-98-3
Record name tert-Butyl (2-bromopyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diphenylphosphorylazide was added to a solution of 2-bromonicotinic acid (15.0 g, 74.0 mmol) and triethylamine (11.4 mL, 81.4 mmol) in 140 mL of anhydrous tert-butanol. The reaction mixture was stirred under reflux for 2 hours, cooled to room temperature, and concentrated in vacuo. The residue was dissolved in 150 mL of ethyl acetate and washed with three 50 mL portions of water, three 50 mL portions of saturated aqueous sodium bicarbonate, and with two 50 mL portions of brine. The organic layer was dried over magnesium sulfate (MgSO4), filtered, and concentrated in vacuo. The residue crystallized upon standing to give 15.3 g of the title product (76% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CR Kowol, W Miklos, S Pfaff, S Hager… - Journal of Medicinal …, 2016 - ACS Publications
One of the most promising classes of iron chelators are α-N-heterocyclic thiosemicarbazones with Triapine as the most prominent representative. In several clinical trials Triapine …
Number of citations: 48 pubs.acs.org
CR Kowol, R Trondl, P Heffeter, VB Arion… - Journal of medicinal …, 2009 - ACS Publications
The first metal complexes of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) were synthesized. Triapine was prepared by a novel three-step procedure in 64% overall …
Number of citations: 182 pubs.acs.org
JS Van Valkenburgh - 2019 - search.proquest.com
In chapter 1, strategies toward the asymmetric synthesis of a deoxycytidine kinase (dCK) inhibitor are presented. Small molecule dCK inhibitors are potential cancer therapeutics: in …
Number of citations: 3 search.proquest.com
S Plamthottam - 2018 - search.proquest.com
This dissertation makes contributions to the fields of anticancer drug formulation, synthesis and applications of nanoparticle adjuvants, and structure-activity relationships in drug …
Number of citations: 4 search.proquest.com

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